KLH45

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

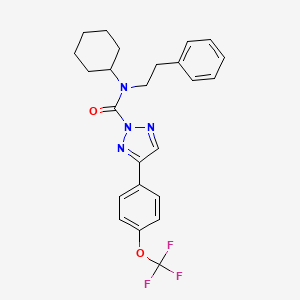

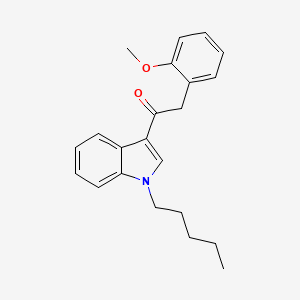

KLH45 est un inhibiteur puissant et sélectif de l'enzyme hydrolase de triglycérides liée à la paraplégie spastique DDHD2. Ce composé a suscité un intérêt considérable en raison de sa haute spécificité et de son efficacité, avec une valeur de CI50 de 1,3 nM . This compound est principalement utilisé dans la recherche scientifique pour étudier le rôle de DDHD2 dans divers processus biologiques.

Applications De Recherche Scientifique

KLH45 est largement utilisé dans la recherche scientifique en raison de sa spécificité et de sa puissance. Ses applications comprennent :

Chimie : Utilisé comme outil pour étudier l'inhibition enzymatique et développer de nouveaux inhibiteurs.

Biologie : Aide à comprendre le rôle de DDHD2 dans le métabolisme lipidique et les processus cellulaires.

Médecine : Applications thérapeutiques potentielles dans le traitement des maladies liées aux troubles du métabolisme lipidique.

Industrie : Utilisé dans le développement de tests biochimiques et de plateformes de criblage pour la découverte de médicaments.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'enzyme DDHD2. Cette inhibition perturbe la fonction normale de DDHD2, ce qui conduit à des modifications du métabolisme lipidique. Les cibles moléculaires comprennent le site actif de DDHD2, où this compound se lie et empêche l'hydrolyse des triglycérides. Cela entraîne une accumulation de triglycérides dans les cellules, ce qui peut être étudié pour comprendre le rôle de l'enzyme dans divers processus biologiques .

Mécanisme D'action

Target of Action

KLH45, also known as N-Cyclohexyl-N-phenethyl-4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazole-2-carboxamide, is a potent and selective inhibitor of the enzyme DDHD2 . DDHD2 is a phospholipase involved in lipid metabolism .

Mode of Action

This compound interacts with DDHD2, inhibiting its activity. In vitro studies have shown that this compound can completely inactivate DDHD2 in Neuro2A cells at a concentration of 25 nM for 4 hours . It shows no cross-reactivity with any of the other 40+ detected serine hydrolases, with the exception of ABHD6 .

Biochemical Pathways

The inhibition of DDHD2 by this compound affects the lipid metabolism pathway. DDHD2 is a principal brain triglyceride lipase . By inhibiting DDHD2, this compound can influence the formation and content of lipid droplets .

Pharmacokinetics

It’s soluble in DMSO and ethanol, with a maximum concentration of 30.0 mg/mL . The storage conditions can affect the stability of this compound .

Result of Action

The inhibition of DDHD2 by this compound leads to changes in lipid metabolism. Specifically, it increases lipid droplet (LD) formation in fatty acid-supplemented DDHD2-expressing cells . In vivo, this compound treatment led to significant elevations in several of the triglycerides that accumulated in the brains of DDHD2−/− mice .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the storage conditions of the compound can affect its stability . Additionally, the cellular environment, such as the presence of fatty acids, can influence the effects of this compound . More research is needed to fully understand the environmental factors influencing the action of this compound.

Analyse Biochimique

Biochemical Properties

KLH45 plays a significant role in biochemical reactions, particularly as an inhibitor of the phospholipase DDHD2 . It interacts with DDHD2, a serine hydrolase, and inhibits its activity . This interaction is highly selective, with this compound showing no cross-reactivity with any of the other 40+ detected serine hydrolases, with the exception of ABHD6 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In Neuro2A cells, this compound completely inactivates DDHD2 (>95% inhibition) when used at a concentration of 25 nM . Furthermore, this compound selectively blocks DDHD2 activity in COS-7 cells when used at a concentration of 2 μM . This inhibition influences cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with DDHD2, leading to enzyme inhibition . This interaction results in changes in gene expression and cellular metabolism, particularly an increase in the levels of triglycerides .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits significant elevations in several of the TAGs that accumulated in the brains of DDHD2 −/− mice . This suggests that this compound has long-term effects on cellular function, particularly in the context of lipid metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dose of 20 mg/kg administered every 12 hours for a total of 4 days, this compound exhibits significant elevations in several of the TAGs that accumulated in the brains of DDHD2 −/− mice .

Metabolic Pathways

This compound is involved in the metabolic pathway of lipid metabolism, specifically in the regulation of triglyceride levels . It interacts with the enzyme DDHD2, leading to an increase in triglyceride levels .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de KLH45 implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent :

Formation de la structure centrale : Elle implique la réaction d'un dérivé benzénique substitué avec un agent de trifluorométhylation dans des conditions contrôlées.

Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits par des réactions de substitution nucléophile et d'addition électrophile.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie afin d'obtenir une pureté élevée.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs automatisés et des systèmes à flux continu pour assurer une qualité constante. Le produit final est soumis à des mesures rigoureuses de contrôle de la qualité afin de répondre aux normes de qualité de la recherche.

Analyse Des Réactions Chimiques

Types de réactions

KLH45 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, ce qui peut modifier son activité biologique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogènes, les agents alkylants et les agents acylants sont utilisés sous des températures et des conditions de pH contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier les relations structure-activité.

Comparaison Avec Des Composés Similaires

KLH45 est unique en raison de sa haute spécificité et de sa puissance. Des composés similaires comprennent :

Inhibiteurs de DDHD2 : D'autres inhibiteurs de DDHD2, tels que le composé X et le composé Y, ont été étudiés, mais this compound reste l'un des plus puissants.

Inhibiteurs du métabolisme lipidique : Des composés tels que l'orlistat et la tétrahydrolipstatine inhibent également le métabolisme lipidique, mais ciblent des enzymes différentes.

This compound se distingue par son inhibition sélective de DDHD2, ce qui en fait un outil précieux en recherche.

Propriétés

IUPAC Name |

N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F3N4O2/c25-24(26,27)33-21-13-11-19(12-14-21)22-17-28-31(29-22)23(32)30(20-9-5-2-6-10-20)16-15-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOYNRLSBYWAHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CCC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(propan-2-yl)-N-(pyridin-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608285.png)

![[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B608287.png)

![N-[4-(6,7-dimethoxycinnolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608293.png)

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608294.png)

![10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol](/img/structure/B608297.png)